![molecular formula C27H38F2O3 B14796373 3-[2,6-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]propyl prop-2-enoate CAS No. 255386-69-7](/img/structure/B14796373.png)
3-[2,6-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]propyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2,6-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]propyl prop-2-enoate is a complex organic compound that features a unique structure with multiple cyclohexyl and fluorinated phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,6-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]propyl prop-2-enoate typically involves multiple steps:
Formation of the Cyclohexyl Derivative: The initial step involves the preparation of the 4-(4-propylcyclohexyl)cyclohexyl derivative. This can be achieved through a series of hydrogenation and alkylation reactions.
Fluorination: The next step is the introduction of fluorine atoms to the phenyl ring. This is usually done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Ether Formation: The phenoxy group is introduced by reacting the fluorinated phenyl derivative with an appropriate phenol under basic conditions.
Esterification: Finally, the prop-2-enoate group is attached through an esterification reaction using acryloyl chloride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl rings, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the double bonds in the prop-2-enoate group, converting them into single bonds.
Substitution: The fluorinated phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Saturated esters.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Materials Science: The compound’s unique structure makes it a candidate for use in liquid crystal displays (LCDs) and other advanced materials.
Catalysis: It can serve as a ligand in metal-catalyzed reactions due to its electron-withdrawing fluorine atoms.
Biology and Medicine
Drug Development: Its structural features make it a potential candidate for drug discovery, particularly in designing molecules with specific biological activities.
Biological Probes: The compound can be used as a probe to study biological systems, especially those involving fluorinated compounds.
Industry
Polymer Science: It can be used in the synthesis of specialized polymers with unique properties, such as high thermal stability and chemical resistance.
Coatings: The compound’s properties make it suitable for use in high-performance coatings and adhesives.
作用機序
The mechanism of action of 3-[2,6-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]propyl prop-2-enoate depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions. In materials science, its unique structure can influence the alignment and properties of liquid crystals.
類似化合物との比較
Similar Compounds
- 3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
- 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole
Uniqueness
3-[2,6-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]propyl prop-2-enoate stands out due to its combination of multiple cyclohexyl groups and fluorinated phenyl rings, which impart unique physical and chemical properties. This makes it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific electronic properties.
特性
CAS番号 |
255386-69-7 |
|---|---|
分子式 |
C27H38F2O3 |
分子量 |
448.6 g/mol |
IUPAC名 |
3-[2,6-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]propyl prop-2-enoate |
InChI |
InChI=1S/C27H38F2O3/c1-3-6-19-7-9-20(10-8-19)21-11-13-22(14-12-21)23-17-24(28)27(25(29)18-23)32-16-5-15-31-26(30)4-2/h4,17-22H,2-3,5-16H2,1H3 |
InChIキー |
ASAKUAYZQZYEHO-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)OCCCOC(=O)C=C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


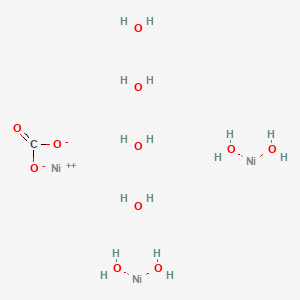
![4-(2,4-dichlorophenoxy)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide](/img/structure/B14796310.png)
![2-(4-bromo-2-chlorophenoxy)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B14796313.png)
![N-methyl-2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B14796330.png)
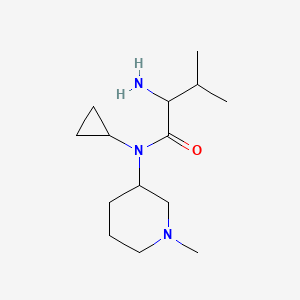
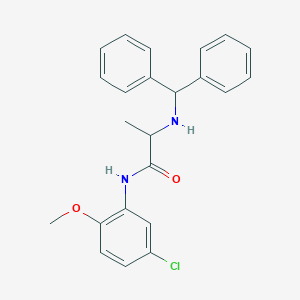
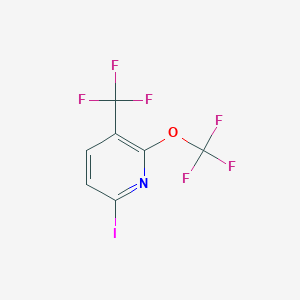
![21-(2-Aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-(1-hydroxyethyl)-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14796364.png)
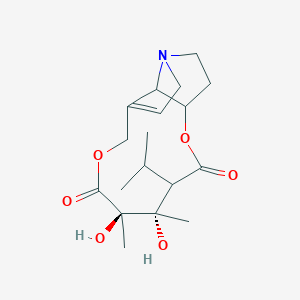
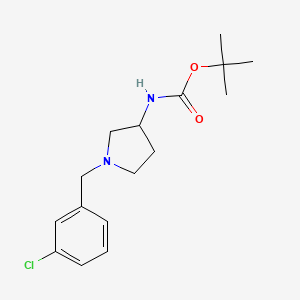
![2-Phenylethyl 4-oxo-4-[2-(thiophen-2-ylcarbonyl)hydrazinyl]butanoate](/img/structure/B14796374.png)
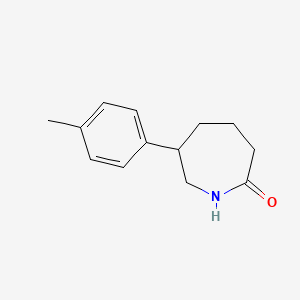
![(1S,2S,3R,5S)-3-(7-(((1R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14796391.png)
![(E)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14796399.png)
